molecular formula C14H17Cl2NO2 B1665393 Benzeneacetic acid, 3,4-dichloro-, 2-(1-pyrrolidinyl)ethyl ester CAS No. 259729-84-5

Benzeneacetic acid, 3,4-dichloro-, 2-(1-pyrrolidinyl)ethyl ester

Cat. No.: B1665393
CAS No.: 259729-84-5
M. Wt: 302.2 g/mol
InChI Key: CYVORFBBJKNNDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC 915 oxalate typically involves the reaction of specific precursor compounds under controlled conditions. One common method involves the dissolution of ferrotitaniferous black mineral sands in an oxalic acid solution at ambient pressure. This is followed by hydrothermal treatment to precipitate the desired compound on a suitable substrate .

Industrial Production Methods

Industrial production of AC 915 oxalate may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

AC 915 oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can convert AC 915 oxalate into other derivatives.

    Substitution: The oxalate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives.

Scientific Research Applications

AC 915 oxalate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of AC 915 oxalate involves its interaction with sigma(1) opioid receptors. This binding can modulate various cellular pathways, leading to effects such as pain relief and neuroprotection. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to influence receptor activity is a key aspect of its action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AC 915 oxalate is unique due to its specific binding affinity for sigma(1) opioid receptors, which distinguishes it from other oxalate compounds. This property makes it particularly valuable in medicinal chemistry and neuropharmacology research.

Conclusion

AC 915 oxalate is a versatile compound with significant potential in various scientific fields. Its unique properties and ability to interact with sigma(1) opioid receptors make it a subject of ongoing research and interest.

If you have any further questions or need more details, feel free to ask!

Properties

CAS No.

259729-84-5

Molecular Formula

C14H17Cl2NO2

Molecular Weight

302.2 g/mol

IUPAC Name

2-pyrrolidin-1-ylethyl 2-(3,4-dichlorophenyl)acetate

InChI

InChI=1S/C14H17Cl2NO2/c15-12-4-3-11(9-13(12)16)10-14(18)19-8-7-17-5-1-2-6-17/h3-4,9H,1-2,5-8,10H2

InChI Key

CYVORFBBJKNNDO-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCOC(=O)CC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CCN(C1)CCOC(=O)CC2=CC(=C(C=C2)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AC 915;  AC-915;  AC915

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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